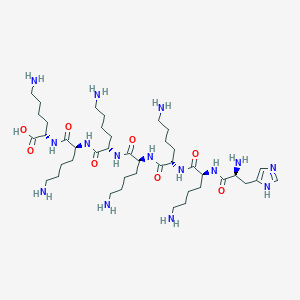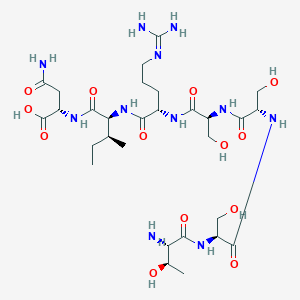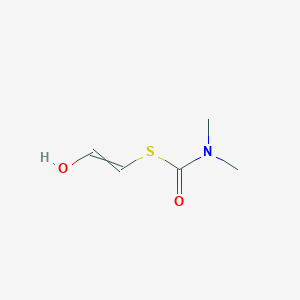![molecular formula C35H48O3 B14199029 4,4'-[(4-Hydroxyphenyl)methylene]bis(2,6-di-tert-butylphenol) CAS No. 923287-27-8](/img/structure/B14199029.png)
4,4'-[(4-Hydroxyphenyl)methylene]bis(2,6-di-tert-butylphenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[(4-Hydroxyphenyl)methylene]bis(2,6-di-tert-butylphenol) is a synthetic organic compound known for its antioxidant properties. It is commonly used in various industrial applications to prevent the oxidation of materials, thereby extending their lifespan. The compound is characterized by its two phenolic groups, which are substituted with tert-butyl groups, enhancing its stability and effectiveness as an antioxidant.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(4-Hydroxyphenyl)methylene]bis(2,6-di-tert-butylphenol) typically involves the alkylation of 4-hydroxybenzaldehyde with 2,6-di-tert-butylphenol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The final product is purified through crystallization and filtration to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[(4-Hydroxyphenyl)methylene]bis(2,6-di-tert-butylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to its corresponding hydroquinone derivatives.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Friedel-Crafts alkylation or acylation reactions are employed, often using aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions include various substituted phenols, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4,4’-[(4-Hydroxyphenyl)methylene]bis(2,6-di-tert-butylphenol) has a wide range of applications in scientific research:
Mécanisme D'action
The antioxidant activity of 4,4’-[(4-Hydroxyphenyl)methylene]bis(2,6-di-tert-butylphenol) is primarily due to its ability to donate hydrogen atoms from its phenolic groups to free radicals, thereby neutralizing them. This process prevents the free radicals from initiating further oxidative reactions. The tert-butyl groups provide steric hindrance, which enhances the stability of the phenolic radicals formed during the antioxidant process .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Methylenebis(2,6-di-tert-butylphenol): Similar structure but lacks the hydroxyphenyl group.
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Contains methyl groups instead of hydroxyphenyl groups.
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): Another variant with different substituents on the phenolic rings.
Uniqueness
4,4’-[(4-Hydroxyphenyl)methylene]bis(2,6-di-tert-butylphenol) is unique due to the presence of the hydroxyphenyl group, which enhances its antioxidant properties compared to similar compounds. The combination of phenolic and tert-butyl groups provides a balance of reactivity and stability, making it highly effective in various applications .
Propriétés
Numéro CAS |
923287-27-8 |
|---|---|
Formule moléculaire |
C35H48O3 |
Poids moléculaire |
516.8 g/mol |
Nom IUPAC |
2,6-ditert-butyl-4-[(3,5-ditert-butyl-4-hydroxyphenyl)-(4-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C35H48O3/c1-32(2,3)25-17-22(18-26(30(25)37)33(4,5)6)29(21-13-15-24(36)16-14-21)23-19-27(34(7,8)9)31(38)28(20-23)35(10,11)12/h13-20,29,36-38H,1-12H3 |
Clé InChI |
WPXHMOFNYZTNSS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=C(C=C2)O)C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1,1,1-Trifluorooctan-2-yl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14198954.png)
![2-{[(1S,2R)-1-Cyclohexyl-2-methylbut-3-en-1-yl]amino}-3-methylphenol](/img/structure/B14198960.png)
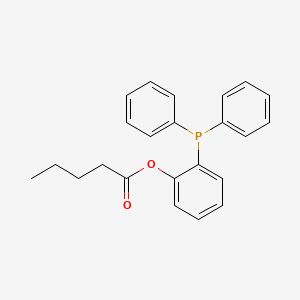
![Thiourea, [7-(trifluoromethyl)-9H-carbazol-2-yl]-](/img/structure/B14198973.png)

![2-[3-(4-Chloro-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14198990.png)
![5-Methyl-2,3-bis[(propan-2-yl)oxy]benzene-1,4-diol](/img/structure/B14198994.png)
![6-Bromo-4-chloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline](/img/structure/B14199001.png)
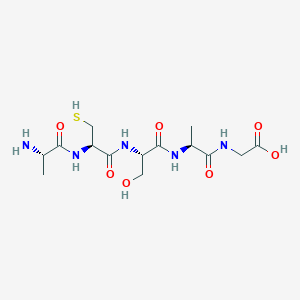
![2-{4-[(6-Bromohexyl)oxy]phenyl}-5-octylpyrimidine](/img/structure/B14199017.png)
![[2-(Dodecylsulfanyl)ethyl]phosphonic acid](/img/structure/B14199020.png)
